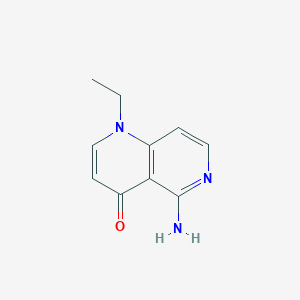

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one

Description

Properties

CAS No. |

820976-08-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-amino-1-ethyl-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C10H11N3O/c1-2-13-6-4-8(14)9-7(13)3-5-12-10(9)11/h3-6H,2H2,1H3,(H2,11,12) |

InChI Key |

CBKMQGRXQYIPSE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C=CN=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1,6 Naphthyridinone Derivatives

Impact of Substitution Patterns on the Biological Activity Profile of 1,6-Naphthyridinones

The substitution pattern across the 1,6-naphthyridinone nucleus is a critical factor in defining the biological activity of these molecules. nih.gov Variations at positions N1, C3, C4, C5, C7, and C8 have been systematically explored to optimize potency and selectivity for various biological targets. mdpi.com

The substituent at the N1 position plays a significant role in modulating the properties of 1,6-naphthyridinone derivatives. The nature of this substituent is often correlated with the saturation level of the C3-C4 bond and the intended biological application. For instance, in 1,6-naphthyridin-2(1H)-ones with a saturated C3-C4 single bond, the N1 position is frequently left unsubstituted (R¹=H). mdpi.com In contrast, for analogues possessing a C3-C4 double bond, the N1 position is typically substituted, with methyl and phenyl groups being among the most common modifications. mdpi.com The introduction of larger N-substituents, such as those in N-substituted-3-phenyl-1,6-naphthyridinone derivatives, has been a key strategy in the development of selective kinase inhibitors. nih.gov

The saturation of the bond between the C3 and C4 positions is a fundamental determinant of the biological activity profile of 1,6-naphthyridin-2(1H)-ones. nih.govmdpi.com A clear dichotomy in biological applications has been established based on the presence of a single or double bond at this position. mdpi.com

C3-C4 Single Bond: Derivatives with a saturated C3-C4 bond have been predominantly associated with activity in the cardiovascular system. mdpi.com

C3-C4 Double Bond: Conversely, the presence of a C3-C4 double bond is a characteristic feature of 1,6-naphthyridin-2(1H)-ones developed as antitumor agents. nih.govmdpi.com

This structural divergence highlights how a seemingly minor change in the core scaffold can redirect the therapeutic potential of the entire class of compounds.

The substitution pattern at the C3 and C4 positions of the 1,6-naphthyridin-2(1H)-one ring system, particularly in derivatives with a C3-C4 single bond, is notably diverse. mdpi.com Analysis of these compounds reveals a rich variety in both the extent of substitution and the chemical nature of the substituents. mdpi.com While a significant portion of these compounds features a single substituent at the C3 position, a wide array of other substitution patterns has been explored to fine-tune their biological effects. mdpi.com

Substituents at the C5 and C7 positions of the 1,6-naphthyridinone core offer another avenue for modulating biological activity. mdpi.comresearchgate.net

C5 Position: In derivatives with a C3-C4 double bond, the most prevalent arrangement is the absence of a substituent at the C5 position (R⁵ = H), accounting for approximately 67% of the diversity at this site. researchgate.net However, carbon substituents are found in about 21% of these compounds, followed by oxygen and nitrogen substituents. researchgate.net

C7 Position: For many active compounds, the C7 position is often substituted. researchgate.net A common pattern observed in numerous derivatives is the combination of an unsubstituted C5 position (R⁵ = H) with an alkyl group at the C7 position. researchgate.net

Specific SAR Insights for Kinase Inhibition by 1,6-Naphthyridinone Derivatives

The 1,6-naphthyridinone scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors, which are crucial in oncology research. nih.govnih.gov SAR studies in this area have provided specific insights into the structural requirements for targeting various kinases.

For example, a 1,6-naphthyridinone series was optimized to enhance potency for AXL kinase and selectivity over the highly homologous MET kinase. nih.gov This effort led to the discovery of a potent and selective type II AXL inhibitor with an IC₅₀ of 1.1 nM and a 343-fold selectivity over MET. nih.gov

In another study, N-substituted-3-phenyl-1,6-naphthyridinone derivatives were designed to target c-Met kinase. nih.gov Extensive SAR exploration resulted in a compound with potent c-Met inhibitory activity and high selectivity against VEGFR-2. nih.gov The optimization of substituents on the N1-phenyl ring and the C3-phenyl ring was crucial for achieving this selectivity.

Furthermore, the related 5H-benzo[c] nih.govnih.govnaphthyridin-6-one scaffold has been successfully utilized to develop potent pan-Aurora kinase inhibitors. nih.gov Structure-guided optimization, informed by the crystal structure of an initial hit in complex with Aurora A, allowed for the systematic modification of the scaffold to achieve potent inhibition of Aurora kinases. nih.gov

SAR for AXL Kinase Inhibition by 1,6-Naphthyridinones

The AXL receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. SAR studies on 1,6-naphthyridinone derivatives have led to the development of highly potent and selective type II AXL inhibitors. nih.govnih.gov

Starting from a dual MET/AXL targeted lead structure, optimization efforts focused on improving AXL potency and selectivity over the highly homologous MET kinase. nih.gov Molecular modeling-assisted design played a crucial role in this process. nih.govnih.gov One study identified compound 25c which demonstrated excellent AXL inhibitory activity with an IC₅₀ of 1.1 nM and a remarkable 343-fold selectivity over MET. nih.gov This compound also showed significant inhibition of AXL-driven cell proliferation and induced apoptosis. nih.gov

Further research utilizing structure-based drug design and scaffold hopping strategies led to the discovery of another potent AXL inhibitor, compound 13c , with an IC₅₀ value of 3.2 ± 0.3 nM. nih.gov This compound exhibited favorable pharmacokinetic properties and significant in vivo antitumor efficacy in AXL-driven tumor xenograft models. nih.gov

Table 1: SAR of 1,6-Naphthyridinone Derivatives for AXL Kinase Inhibition

| Compound | Modifications | AXL IC₅₀ (nM) | Selectivity over MET | Reference |

|---|---|---|---|---|

| Lead Structure | Dual MET/AXL inhibitor | - | - | nih.gov |

| 25c | Optimized substitutions based on molecular modeling | 1.1 | 343-fold | nih.gov |

| 13c | Developed via scaffold hopping and structure-based design | 3.2 ± 0.3 | - | nih.gov |

SAR for MET Kinase Inhibition by Quinazoline-based 1,6-Naphthyridinones

The MET tyrosine kinase is another important target in oncology. While the quinazoline (B50416) ring is a well-established scaffold for EGFR inhibitors, its application in developing MET inhibitors has been less explored. Recent studies have successfully integrated the quinazoline scaffold with the 1,6-naphthyridinone core to create potent and selective MET inhibitors. researchgate.net

Preliminary SAR studies confirmed that the quinazoline scaffold is a suitable component for class II MET inhibitors. researchgate.net Further optimization led to the identification of compound 22a , which displayed a potent MET IC₅₀ of 9.0 nM. researchgate.net This compound also demonstrated good metabolic stability and oral bioavailability, translating to significant in vivo antitumor efficacy in a human glioblastoma xenograft model. researchgate.net

Another approach involved incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine (B1220473) framework, resulting in a new class of c-Met kinase inhibitors. nih.gov A comprehensive SAR study of these 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one derivatives revealed several key structural requirements for potent MET inhibition:

An N-1 alkyl substituent with a terminal free amino group. nih.gov

A hydrophobic substituted benzyl (B1604629) group at the N-3 position. nih.gov

The tricyclic core was found to be essential. nih.gov

Introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly improved potency. nih.gov

The most potent compound from this series, 2t , exhibited a c-Met IC₅₀ of 2.6 μM. nih.gov

Table 2: SAR of Quinazoline-based 1,6-Naphthyridinones for MET Kinase Inhibition

| Compound | Key Structural Features | MET IC₅₀ | Reference |

|---|---|---|---|

| 22a | Quinazoline scaffold integrated with 1,6-naphthyridinone | 9.0 nM | researchgate.net |

| 2t | 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one core, N-1 alkylamino, N-3 benzyl, C-5 phenoxy-carboxamide | 2.6 µM | nih.gov |

SAR for c-KIT Kinase Inhibition by Naphthyridinone Derivatives

The c-KIT receptor tyrosine kinase is a crucial target in certain cancers, most notably gastrointestinal stromal tumors (GIST). While the 2,7-naphthyridinone scaffold was initially explored for MET inhibition, subsequent research has demonstrated its potential as a lead structure for c-KIT inhibitors. nih.gov

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized. nih.gov This work led to the discovery of new lead compounds for both c-Kit and VEGFR-2 inhibition. The SAR studies revealed that substitutions at the 8-amino position were critical for activity. nih.gov

Compound 9k emerged as a particularly potent c-Kit inhibitor with an IC₅₀ value of 8.5 nM. This represented a nearly 39-fold improvement in potency compared to the initial lead compound (3 ), which had an IC₅₀ of 329.6 nM. nih.gov Molecular docking studies suggest that these compounds have a distinct binding mode within the c-Kit kinase domain, providing a basis for further optimization. nih.gov

Table 3: SAR of 2,7-Naphthyridinone Derivatives for c-KIT Kinase Inhibition

| Compound | Key Structural Features | c-KIT IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3 | 2-phenyl-2,7-naphthyridin-1(2H)-one core | 329.6 | nih.gov |

| 9k | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 8.5 | nih.gov |

SAR for SYK Kinase Inhibition by 1,6-Naphthyridines

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, making it an attractive target for inflammatory diseases and certain cancers. Research has identified 5,7-disubstituted-1,6-naphthyridines as potent SYK inhibitors. mdpi.com

The SAR for this class of compounds is well-defined:

A 7-aryl group is essential for potency, with a preference for para-substitution on the aryl ring. mdpi.com

The introduction of 5-aminoalkylamino substituents further enhances the inhibitory activity. mdpi.com

Initial SAR exploration and a survey of other positions on the naphthyridine ring have been detailed, providing a clear roadmap for the design of SYK inhibitors based on this scaffold. mdpi.com

Table 4: Key SAR Findings for SYK Inhibition by 1,6-Naphthyridines

| Position | Preferred Substituent | Effect on Potency | Reference |

|---|---|---|---|

| C7 | Aryl group (para-substituted) | Essential | mdpi.com |

| C5 | Aminoalkylamino group | Enhances activity | mdpi.com |

SAR in Modulating DNA Gyrase and Topoisomerase Activities by Naphthyridinone Derivatives

Beyond kinase inhibition, naphthyridinone derivatives have been extensively investigated as antibacterial agents that target DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the targets of the well-known fluoroquinolone antibiotics. researchgate.net

Several marketed antibiotics, such as Enoxacin, Gemifloxacin, and Trovafloxacin, are based on the 1,8-naphthyridine (B1210474) scaffold and function by inhibiting these bacterial enzymes. researchgate.net SAR studies in this area have a long history and have established several key principles. For instance, a piperazine (B1678402) moiety at the C-7 position is a common feature in many potent DNA gyrase inhibitors. researchgate.net

More recent research has focused on novel bacterial topoisomerase inhibitors (NBTIs). One study on 1,5-naphthyrid-2-one analogs linked to an oxabicyclooctane moiety identified compound 16 (AM-8888) , a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative, with improved potency and a broad antibacterial spectrum. nih.gov

Other studies on 1,8-naphthyridinone derivatives have shown that:

The introduction of a bromine atom at the C-6 position of a 7-methyl-1,8-naphthyridinone scaffold enhanced antibacterial activity and DNA gyrase inhibition. researchgate.net

For a series of 1,4-dihydro nih.govnih.govnaphthyridine derivatives, a specific 7-substituted compound (14 ) was identified as a potent inhibitor of E. coli DNA gyrase, with activity comparable to reference drugs like ciprofloxacin. nih.gov

Furthermore, 1,8-naphthyridine derivatives have also been explored as potential topoisomerase II inhibitors for anticancer applications. One study designed a series of N1-substituted phenyl 1,8-naphthyridines, identifying compound 5p as having a potent inhibitory effect on topoisomerase IIβ. nih.gov

Table 5: SAR of Naphthyridinone Derivatives for DNA Gyrase/Topoisomerase Inhibition

| Scaffold | Key Modifications | Target | Key Finding | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine | 7-(Piperazin-1-yl) | DNA Gyrase | Essential for potent inhibition (e.g., Enoxacin) | researchgate.net |

| 1,5-Naphthyrid-2-one | 7-Fluoro, 1-cyanomethyl | Bacterial Topoisomerase | Compound 16 (AM-8888) shows improved potency | nih.gov |

| 1,8-Naphthyridinone | C-6 Bromo | DNA Gyrase | Enhances antibacterial activity | researchgate.net |

Rational Design Principles for 1,6-Naphthyridinone Derivatives Based on SAR Data

The collective SAR data provides a robust foundation for the rational design of new and improved 1,6-naphthyridinone derivatives for various therapeutic targets. Several key principles have emerged:

Scaffold Hopping and Bioisosteric Replacement: The versatility of the naphthyridinone core allows for scaffold hopping strategies, as seen in the development of AXL inhibitors. nih.gov Similarly, bioisosteric replacement, such as substituting a quinoline (B57606) with a quinazoline, can modulate selectivity and potency, as demonstrated in the development of MET inhibitors. researchgate.net

Structure-Based and Modeling-Assisted Design: Molecular docking and modeling are invaluable tools for understanding binding interactions and guiding the design of more potent inhibitors. This approach was critical in optimizing AXL inhibitors for potency and selectivity over MET. nih.govnih.gov It also helped to elucidate the binding mode of c-KIT inhibitors. nih.gov

Targeting Specific Pockets and Conformations: The design of type II inhibitors, which bind to the DFG-out conformation of kinases, has been a successful strategy for achieving selectivity, particularly for AXL and MET inhibitors. nih.govnih.gov

Modulation of Physicochemical Properties: Modifications to the naphthyridinone scaffold can be used to fine-tune pharmacokinetic properties such as metabolic stability and oral bioavailability, which are crucial for in vivo efficacy. researchgate.net

Systematic Substitution: The SAR studies consistently demonstrate that small changes at specific positions (e.g., C5, C7, C8, N1) can lead to dramatic shifts in potency and selectivity. This underscores the importance of systematic exploration of the chemical space around the core scaffold. nih.govnih.govmdpi.com

By integrating these principles, medicinal chemists can continue to leverage the 1,6-naphthyridinone scaffold to develop novel drug candidates with superior efficacy and safety profiles.

Mechanistic Investigations of 1,6 Naphthyridinone Derivatives Biological Activity

Molecular Targets and Pathways of Naphthyridinone Derivatives

The diverse biological activities of 1,6-naphthyridinone derivatives stem from their ability to interact with a range of molecular targets, thereby modulating critical cellular pathways. These interactions are often highly specific, leading to the inhibition of key enzymes involved in cell proliferation, survival, and microbial replication.

Kinase Enzyme Inhibition Mechanisms

A primary mechanism through which 1,6-naphthyridinone derivatives exert their effects is the inhibition of various protein kinases. These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases like cancer.

AXL Receptor Tyrosine Kinase: The AXL receptor tyrosine kinase is a key player in cancer progression, promoting cell survival, metastasis, and drug resistance. ed.ac.uk Several 1,6-naphthyridin-4-one derivatives have been developed as potent AXL inhibitors. nih.gov By employing structure-based drug design and scaffold hopping strategies, researchers have identified compounds with high potency and oral bioavailability. nih.gov For instance, the compound 13c demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.2 ± 0.3 nM against AXL. nih.gov Optimization of a 1,6-naphthyridinone series has also led to the discovery of selective type II AXL inhibitors, such as compound 25c , which exhibits an IC₅₀ of 1.1 nM for AXL and shows a 343-fold selectivity over the closely related MET kinase. nih.gov The inhibitory mechanism involves binding to the ATP-binding site of the kinase domain, which in turn blocks the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation. ed.ac.uk

MET Receptor Tyrosine Kinase: The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in various human cancers and is associated with poor clinical outcomes. sci-hub.st Researchers have designed and synthesized 1,6-naphthyridinone-based MET kinase inhibitors inspired by the structure of Cabozantinib. sci-hub.stnih.gov One such derivative, 20j , was identified as a potent and orally bioavailable MET kinase inhibitor with favorable selectivity. sci-hub.stnih.gov These inhibitors are designed to fit into the ATP-binding pocket of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling.

c-KIT Receptor Tyrosine Kinase: The c-KIT receptor, a member of the platelet-derived growth factor receptor (PDGFR) family, is another important target in cancer therapy. While specific studies on 1,6-naphthyridinone derivatives directly targeting c-KIT are emerging, related compounds have shown significant inhibitory activity. For example, Naphthyridinone compositions have been developed for modulating c-kit and PDGFR receptors. nih.gov The kinase inhibitor Ripretinib, which contains a 1,6-naphthyridin-2(1H)-one core, is approved for treating gastrointestinal stromal tumors (GIST) that are resistant to other kinase inhibitors, often driven by c-KIT mutations. nih.gov The mechanism of inhibition involves blocking the tyrosine kinase activity of c-KIT, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival. nih.gov

Spleen Tyrosine Kinase (SYK): Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. Potent and selective inhibitors of SYK have been developed, with some exhibiting IC₅₀ values in the low nanomolar range. selleckchem.com While the provided data does not explicitly link a 1,6-naphthyridinone scaffold to SYK inhibition, the broader class of naphthyridines has been explored for this purpose. The mechanism of these inhibitors involves competitive binding to the ATP-binding site of SYK, thereby preventing its activation and the subsequent downstream signaling cascade.

BCR-ABL Tyrosine Kinase: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. While the primary scaffolds for BCR-ABL inhibitors have been based on structures like imatinib, recent research has explored other heterocyclic systems. For instance, derivatives of 1,6-dihydroazaazulenes have been studied as potential inhibitors of both wild-type and mutant BCR-ABL1. nih.gov These inhibitors function by occupying the ATP-binding site of the kinase, thereby blocking its activity and the downstream signaling pathways that drive leukemogenesis. nih.gov

Discoidin Domain Receptor 2 (DDR2): Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases that are activated by collagen. DDR2 has been implicated in various diseases, including cancer and fibrosis. nih.gov A thienopyridine derivative, LCB 03-0110 , has been identified as a potent inhibitor of the active form of DDR2 with an IC₅₀ value of 6 nM. nih.gov The inhibition is ATP-competitive, suggesting that it binds to the ATP-binding pocket of the DDR2 kinase domain. nih.gov This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that mediate cell migration and proliferation. nih.gov

Plasmodium Protein Kinases: Malaria, caused by the Plasmodium parasite, remains a major global health issue. The parasite's life cycle is dependent on a variety of protein kinases, making them attractive drug targets. nih.gov Naphthyridine derivatives have shown promise as inhibitors of Plasmodium kinases. For example, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. nih.gov The inhibition of PfPI4K is crucial as this enzyme is involved in essential signaling pathways for parasite survival. Additionally, the cAMP-dependent protein kinase A (PKA) in Plasmodium falciparum (PfPKA) is another critical enzyme that is activated by an upstream kinase, PfPDK1. plos.org Targeting these kinases with specific inhibitors disrupts essential processes like erythrocyte invasion by the parasite. monash.edu

| Derivative Class | Target Kinase | IC₅₀ | Mechanism of Action |

| 1,6-Naphthyridin-4-one | AXL | 3.2 ± 0.3 nM (for 13c ) | ATP-competitive inhibition, blocking downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways. ed.ac.uknih.gov |

| 1,6-Naphthyridinone | MET | 5.0 nM (for 20i ) | ATP-competitive inhibition, preventing phosphorylation and activation. sci-hub.st |

| 1,6-Naphthyridin-2(1H)-one | c-KIT | Not specified | Inhibition of tyrosine kinase activity, blocking downstream proliferation and survival signals. nih.govnih.gov |

| Thienopyridine | DDR2 | 6 nM (for LCB 03-0110 ) | ATP-competitive inhibition of the active kinase form. nih.gov |

| 2,8-Disubstituted-1,5-naphthyridine | PfPI4K | Not specified | Inhibition of phosphatidylinositol-4-kinase activity. nih.gov |

DNA Gyrase and Topoisomerase Inhibition Mechanisms

Beyond kinase inhibition, certain naphthyridinone derivatives function as antibacterial and anticancer agents by targeting enzymes essential for DNA replication and maintenance.

DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. The 1,8-naphthyridine (B1210474) scaffold is the core of nalidixic acid, the first quinolone antibiotic, which selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov This inhibition blocks DNA replication, leading to bacterial cell death.

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication, transcription, and chromosome segregation. They are important targets for anticancer drugs. Some naphthoquinone derivatives have been shown to be potent inhibitors of topoisomerase I. nih.gov The mechanism of inhibition is thought to involve the stabilization of the topoisomerase-DNA cleavable complex, which leads to DNA strand breaks and ultimately triggers apoptosis.

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. nih.gov Agents that interfere with tubulin polymerization are effective anticancer drugs.

Certain compounds act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov While direct evidence for 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one is pending, the broader class of heterocyclic compounds is known to possess this activity. The modulation of tubulin polymerization can involve either the inhibition of microtubule assembly or the promotion of their disassembly. dntb.gov.ua

Cellular Effects and Signal Transduction Modulation

The interaction of 1,6-naphthyridinone derivatives with their molecular targets translates into profound effects at the cellular level, primarily through the modulation of signal transduction pathways that govern cell fate.

Induction of Apoptosis in Cancer Cell Lines by Naphthyridinone Derivatives

A key outcome of the action of many anticancer 1,6-naphthyridinone derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is a crucial mechanism for eliminating cancerous cells.

The induction of apoptosis by these compounds can occur through various pathways. One common mechanism is the intrinsic or mitochondrial pathway. nih.gov This involves a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. nih.gov Activated caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which carry out the dismantling of the cell. nih.gov The morphological hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, are observed in cancer cells treated with these derivatives. nih.gov

| Compound Type | Cancer Cell Line | Apoptotic Mechanism | Key Proteins Involved |

| Pyrazolo-naphthyridine derivatives | HeLa (cervical cancer), MCF-7 (breast cancer) | Mitochondrial pathway | Caspase-9, Caspase-3/7 nih.gov |

| 1,8-Naphthyridine derivatives | Breast cancer cells | Not specified | Not specified nih.gov |

Neuroprotective Mechanisms Associated with Naphthyridinone Derivatives (e.g., Mitigation of Oxidative Stress and Inflammation in Neuronal Cells)

Neurodegenerative diseases are often characterized by chronic neuroinflammation and heightened oxidative stress, which contribute to progressive neuronal damage. nih.govaging-us.com Naphthyridinone derivatives have emerged as compounds with potential neuroprotective properties by targeting these pathways.

Studies on novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives, such as HSR2104, have demonstrated significant anti-inflammatory effects in brain-resident immune cells known as microglia. nih.gov In experimental models using lipopolysaccharide (LPS) to induce an inflammatory response in BV2 microglial cells, HSR2104 potently inhibited the production of key pro-inflammatory mediators. nih.gov This includes a reduction in nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov

The underlying mechanism for this anti-inflammatory action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov HSR2104 was found to reduce the expression of TLR4 and its downstream adapter protein, myeloid differentiation factor 88 (MyD88). nih.gov This action subsequently prevents the nuclear translocation of nuclear factor-κB (NF-κB), a critical transcription factor that orchestrates the expression of numerous inflammatory genes. nih.gov

Crucially, the anti-inflammatory effects are also linked to the mitigation of oxidative stress. The same study revealed that HSR2104's therapeutic action includes the suppression of reactive oxygen species (ROS) generation. nih.gov Oxidative stress and neuroinflammation are closely interlinked processes that can potentiate each other in a vicious cycle, leading to neuronal cell death. nih.gov By inhibiting both inflammatory mediator production and ROS generation, these naphthyridinone derivatives can help break this cycle, offering a dual-pronged approach to neuroprotection.

Table 2: Effect of Naphthyridine Derivative HSR2104 on Inflammatory Mediators in LPS-Treated BV2 Microglial Cells This table shows the inhibitory concentration (IC₅₀) of HSR2104 on the production of key pro-inflammatory molecules.

| Inflammatory Mediator | IC₅₀ of HSR2104 (µM) |

| Nitric Oxide (NO) | 14.28 |

| Tumor Necrosis Factor-α (TNF-α) | 16.54 |

| Interleukin-6 (IL-6) | 18.32 |

| Data sourced from a study on 1,8-naphthyridine-2-carboxamide derivatives. nih.gov |

Monoamine Oxidase (MAO) Inhibition Mechanisms of Benzo[b]nih.govnih.govnaphthyridine Derivatives

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov The inhibition of its two isoforms, MAO-A and MAO-B, is a key therapeutic strategy for neuropsychiatric and neurodegenerative disorders. nih.govnih.gov Derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified as promising inhibitors of these enzymes, particularly MAO-B.

The mechanism of action involves the binding of the benzo[b] nih.govnih.govnaphthyridine molecule to the active site of the MAO enzyme, preventing it from metabolizing its target neurotransmitters. The structure of the inhibitor is crucial for its potency and selectivity towards either the MAO-A or MAO-B isoform. Research into the structure-activity relationship (SAR) of these compounds has revealed key insights.

For instance, the introduction of a phenylethynyl group at the C1 position of the 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridin-10-one scaffold results in potent and selective MAO-B inhibition. nih.gov The substitution pattern on this phenylethynyl ring further modulates activity. A fluorine atom at the para-position of the phenyl ring, as seen in analog 5g , yields an IC₅₀ value of 1.35 µM for MAO-B, which is comparable to the established inhibitor pargyline. In contrast, N(2)-benzyl analogs were not predicted to be MAO ligands, highlighting the importance of the N-substituent.

Cheminformatics and biochemical testing have confirmed that these derivatives show a preference for MAO-B over MAO-A. nih.gov This selectivity is significant because MAO-B is primarily involved in the breakdown of dopamine, making selective MAO-B inhibitors valuable for addressing dopamine deficits in neurodegenerative conditions. nih.gov

Table 3: Inhibitory Activity (IC₅₀, µM) of Benzo[b] nih.govnih.govnaphthyridine Derivatives against MAO-A and MAO-B This table displays the half-maximal inhibitory concentration (IC₅₀) values for various synthesized benzo[b] nih.govnih.govnaphthyridine derivatives against human monoamine oxidase A (hMAO-A) and B (hMAO-B).

| Compound | Substituent at C1 | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |

| 5c | Phenylethynyl | > 100 | 4.35 |

| 5d | Phenylethynyl (8-NO₂) | > 100 | 2.50 |

| 5f | (4-Methylphenyl)ethynyl | > 100 | 4.54 |

| 5g | (4-Fluorophenyl)ethynyl | > 100 | 1.35 |

| 5h | (4-Chlorophenyl)ethynyl | > 100 | 2.02 |

| 3a | Phenylethynyl | - | 0.51 |

| 6c | 1H-indol-3-yl | - | 3.51 |

| Data sourced from studies on benzo[b] nih.govnih.govnaphthyridine derivatives as MAO inhibitors. nih.gov |

Computational and Theoretical Studies of 1,6 Naphthyridinone Scaffolds and Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Another study focused on benzo[h] oup.combibliomed.orgnaphthyridin-2(1H)-one analogs as mTOR inhibitors. oup.comrsc.org Molecular docking was employed to understand the binding conformations of these compounds within the mTOR kinase domain. oup.comrsc.org These studies highlight the importance of the naphthyridinone core in establishing key interactions with the target protein's active site. The amino and ethyl substituents on "5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one" would be expected to further influence its binding specificity and affinity through additional hydrogen bonding and hydrophobic interactions.

| Compound Class | Target | Key Findings |

| 1,6-Naphthyridin-4-one derivatives | AXL kinase | Structure-based design led to a potent inhibitor with an IC50 of 3.2 ± 0.3 nM. nih.gov |

| Benzo[h] oup.combibliomed.orgnaphthyridin-2(1H)-one analogs | mTOR kinase | Molecular docking revealed binding conformations and key interactions within the kinase domain. oup.comrsc.org |

| 1,6-Naphthyridin-2(1H)-one derivatives | FGFR4 | Designed as potent and highly selective inhibitors. nih.govresearchgate.netacs.org |

Quantum Chemical Calculations (e.g., DFT Modeling) for Structural and Electronic Properties of Naphthyridinones

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction with biological targets.

Although specific DFT studies on "this compound" are not published, research on related heterocyclic systems like pyridine (B92270) derivatives offers valuable parallels. DFT calculations have been used to analyze the spectroscopic properties and predict the reactivity of novel pyridine derivatives. researchgate.net Such studies often correlate theoretical data with experimental findings to validate the computational models. researchgate.net

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

In silico methods are increasingly used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates, helping to prioritize compounds for further experimental testing.

For the 1,6-naphthyridinone scaffold, in silico studies have been integral to their development as therapeutic agents. For example, extensive DMPK (Drug Metabolism and Pharmacokinetics) studies were conducted on 1,6-naphthyridinone-based MET kinase inhibitors, leading to the identification of a potent and orally bioavailable candidate. figshare.com Similarly, in silico ADME predictions for 1,8-naphthyridine-3-carbonitrile (B1524053) analogues indicated that most compounds fell within the acceptable range of Lipinski's rule of five, suggesting good oral bioavailability. nih.gov

Predicted ADMET-related Properties for Naphthyridinone Analogs

| Property | Typical Range for Drug-Likeness | Relevance |

|---|---|---|

| Molecular Weight | < 500 Da | Influences absorption and distribution. |

| LogP | < 5 | Indicates optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding. |

Conformational Analysis and Binding Site Characterization of Naphthyridinone Ligands

Understanding the conformational flexibility of a ligand and the characteristics of its binding site on a target protein is fundamental for rational drug design.

Studies on various kinase inhibitors with core structures similar to naphthyridinones have provided insights into their binding site interactions. For example, the discovery of 1,6-naphthyridin-4-one-based AXL inhibitors involved a structure-based drug design approach, which inherently includes the characterization of the inhibitor's conformation within the AXL binding pocket. nih.govresearchgate.net

Chemical Derivatization Strategies for 1,6 Naphthyridinone Scaffolds in Organic Synthesis

Purpose and Principles of Chemical Derivatization for Synthetic Manipulation

Chemical derivatization of the 1,6-naphthyridinone scaffold is a fundamental strategy in medicinal chemistry and organic synthesis. The primary purpose is to systematically modify the core structure to explore and optimize its biological and physicochemical properties. This process is guided by the principles of structure-activity relationship (SAR), where changes in molecular structure are correlated with changes in biological activity. nih.gov

The derivatization of 1,6-naphthyridinones allows chemists to:

Probe Biological Interactions: By introducing various functional groups at different positions on the naphthyridinone ring, researchers can identify key interactions between the molecule and its biological target, such as an enzyme or receptor. nih.gov

Optimize Potency and Selectivity: Minor structural modifications can lead to significant improvements in a compound's potency (the concentration required to produce a desired effect) and its selectivity for the intended target over other biological molecules, which is crucial for minimizing off-target effects. nih.gov

Enhance Pharmacokinetic Profiles: Derivatization can be used to fine-tune properties like solubility, metabolic stability, and cell permeability, collectively known as pharmacokinetics. For instance, a lead compound with good potency but poor metabolic stability might be derivatized to block metabolic sites, thereby improving its drug-like properties. nih.govnih.gov

Create Chemical Libraries: The ability to systematically derivatize a core scaffold is essential for generating large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.gov

The 1,6-naphthyridine (B1220473) nucleus is considered a "privileged scaffold" because its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-HIV properties. nih.govnih.gov The synthetic manipulation of this scaffold is therefore a key area of research aimed at developing new therapeutic agents. nih.gov

Specific Derivatization Reactions for Modifying Naphthyridinone Functional Groups

The 1,6-naphthyridinone core possesses several reactive sites, including nitrogen atoms, carbonyl groups, and aromatic carbons, which can be targeted for derivatization.

Alkylation, the introduction of an alkyl group, is a common derivatization technique. On naphthyridinone scaffolds, this can occur at either a nitrogen or an oxygen atom, a phenomenon known as N- vs. O-alkylation. The outcome is often highly dependent on the reaction conditions. In the related 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one system, which contains a pyridone ring similar to 1,6-naphthyridinone, selective alkylation has been demonstrated. Treatment with various bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF, followed by reaction with an alkyl halide, resulted exclusively in the O-alkylated product. nih.gov Conversely, N-alkylation can often be achieved through different strategies, such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov

Lateral alkylation at a carbon atom adjacent to the ring system is also possible. For instance, the dianion of a protected 6-methyluridine, a related heterocyclic system, can be selectively alkylated at the methyl group (a C-alkylation) using bases like LDA or LTMP followed by an electrophilic alkyl bromide. nih.govbeilstein-journals.org This strategy allows for chain extension at a carbon position.

Table 1: Conditions for Selective Alkylation of a Naphthyridinone-like Scaffold nih.gov

| Reaction | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| O-Alkylation | K₂CO₃ | DMF | 80 | O-alkylated |

| O-Alkylation | NaH | THF or DMF | RT | O-alkylated |

This table is based on the alkylation of 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one, a closely related system.

Acylation involves the introduction of an acyl group (R-C=O) and is a highly effective method for derivatizing amine functionalities, such as the 5-amino group in the target compound. This reaction is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. The resulting amide is generally more stable than the parent amine and can introduce a wide variety of new structural features. This strategy is frequently used in the synthesis of compound libraries to explore how different acyl groups affect biological activity. nih.gov The modification of amine groups on the naphthyridinone scaffold has been a key step in optimizing MET kinase inhibitors. nih.gov

Silylation is the introduction of a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) onto a molecule. While often used as a protecting group strategy, modern catalytic methods have transformed silylation into a powerful tool for functionalization. For example, iridium-catalyzed enantioselective silylation of unactivated C(sp³)–H bonds allows for the direct installation of a silicon atom at a methyl group. nih.gov This C-Si bond is a versatile synthetic handle that can be subsequently transformed into C-O, C-Cl, C-Br, or C-I bonds through established methods like the Tamao-Fleming oxidation. nih.gov This advanced strategy could be applied to the ethyl group at the N1 position of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one to enable late-stage diversification.

Derivatization for the Introduction of Novel Functional Groups and Fused Ring Systems

Beyond simple functional group interconversion, derivatization strategies can be employed to construct complex, polycyclic architectures built upon the 1,6-naphthyridine framework. A notable example is the acid-mediated intramolecular Friedel–Crafts-type cyclization. Researchers have developed a mild and efficient method to synthesize fused polycyclic 1,6-naphthyridin-4-amines. nih.govrsc.org This reaction uses a 4-(arylamino)nicotinonitrile precursor, where the cyano group acts as a synthon for ring closure, mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). nih.govrsc.org This powerful strategy allows for the creation of tri-, tetra-, and even pentacyclic systems, significantly expanding the structural diversity of the scaffold. rsc.org

Table 2: Synthesis of Fused Polycyclic 1,6-Naphthyridines via Intramolecular Cyclization nih.gov

| Product Name | Fused Ring System | Yield (%) |

|---|---|---|

| Benzo[b] rsc.orgresearchgate.netnaphthyridin-10-amine | Benzonaphthyridine | 65 |

| Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | Benzonaphthonaphthyridine | 70 |

Controlled Derivatization for Chemical Library Synthesis and Structural Diversification

The systematic and controlled derivatization of the 1,6-naphthyridinone scaffold is a cornerstone of modern drug discovery, enabling the synthesis of large chemical libraries for biological screening. nih.gov By varying substituents at multiple positions—such as the N1-position, the C3-position, the C5-amino group, and the C7-position—researchers can generate a vast array of structurally diverse analogs from a common intermediate. nih.govnih.gov

This approach was successfully used in the discovery and optimization of potent MET kinase inhibitors. nih.govnih.gov Starting with a lead 1,6-naphthyridinone compound, systematic structural optimization at various positions led to derivatives with dramatically improved potency and pharmacokinetic profiles. For example, further derivatization of an amine group on the scaffold led to a compound with a 3226-fold increase in selectivity for the MET kinase over the VEGFR-2 kinase, a critical step in developing a safer and more effective drug candidate. nih.gov This highlights how controlled derivatization is not just for creating diversity, but for rationally designing molecules with superior properties.

Future Research Directions and Perspectives on 5 Amino 1 Ethyl 1,6 Naphthyridin 4 1h One Research

Exploration of Novel Synthetic Pathways for Highly Substituted 1,6-Naphthyridin-4(1H)-one Derivatives

The biological activity of 1,6-naphthyridinone compounds is heavily dependent on the nature and position of their substituents. nih.govrsc.org Therefore, the development of versatile and efficient synthetic strategies to generate a wide diversity of derivatives is a cornerstone of future research. While classical methods, such as the condensation of 4-aminopyridine (B3432731) precursors with reagents like diethyl malonate, have been established, there is a significant need for more advanced and flexible synthetic routes. nih.gov

Future exploration will likely concentrate on:

Modern Cross-Coupling Reactions: Expanding the use of reactions like Stille, Suzuki, and Buchwald-Hartwig couplings to introduce a broader range of aryl, heteroaryl, and alkyl groups onto the naphthyridinone core. nih.gov This will enable the systematic exploration of chemical space around the scaffold.

C-H Activation: Developing methods for the direct functionalization of carbon-hydrogen bonds on the heterocyclic ring. This approach offers a more atom-economical and efficient way to introduce substituents compared to traditional methods that require pre-functionalized starting materials.

Flow Chemistry and Automation: Implementing continuous flow synthesis platforms to produce libraries of naphthyridinone derivatives. This technology allows for rapid reaction optimization, improved safety for hazardous reactions, and streamlined purification, thereby accelerating the synthesis of large numbers of compounds for screening.

Environmentally Friendly Synthesis: Designing synthetic pathways that are more sustainable, utilizing greener solvents, reducing the number of steps, and avoiding the use of toxic reagents, which is crucial for potential industrial-scale production. google.com

Advanced SAR Studies and Targeted Compound Design for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure translates into biological function. For the 1,6-naphthyridinone scaffold, SAR studies have been instrumental in identifying potent inhibitors for targets like the AXL, MET, and FGFR4 kinases. nih.govresearchgate.netresearchgate.net

Future research in this domain will need to become more sophisticated:

High-Resolution Structural Biology: Obtaining co-crystal structures of naphthyridinone derivatives bound to their target proteins. This provides a precise, atom-level understanding of the binding interactions and serves as an invaluable guide for rational, structure-based drug design.

Selectivity Profiling: Moving beyond potency against a single target to systematically screen compounds against a wide panel of related and unrelated kinases. A key goal is to design highly selective inhibitors, such as those that can target AXL without significantly inhibiting the closely related MET kinase, to minimize off-target effects. nih.gov

Pharmacokinetic Optimization: Integrating the evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) early in the design process. SAR studies must not only focus on target affinity but also on optimizing properties like metabolic stability and oral bioavailability, which are critical for a compound's success as a drug. researchgate.net

Targeting Drug Resistance: Designing next-generation compounds that can overcome known mechanisms of drug resistance. This involves identifying and targeting mutations in the target protein that confer resistance to existing inhibitors.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While current research has successfully identified direct protein targets for many 1,6-naphthyridinone derivatives, a deeper understanding of their downstream effects on cellular signaling networks is often lacking. Knowing that a compound inhibits a specific kinase is only the first step.

Future investigations must aim to:

Utilize 'Omics' Technologies: Employing proteomics, transcriptomics, and metabolomics to obtain a global view of the cellular changes induced by a compound. This can reveal the full extent of the compound's impact on signaling pathways and may uncover unexpected mechanisms of action or additional therapeutic opportunities.

Phenotypic Screening in Disease-Relevant Models: Moving beyond simple biochemical assays to test compounds in more complex and biologically relevant systems, such as 3D organoids, co-culture systems, and in vivo xenograft models. nih.gov This provides a better understanding of how a compound will perform in a physiological context.

Biomarker Discovery: Identifying molecular biomarkers that can predict which patient populations are most likely to respond to a specific naphthyridinone-based therapy. This is a crucial step toward personalized medicine.

Investigate Systemic Effects: For compounds like the related NNMT inhibitor 5-amino-1MQ, research has shown effects on metabolism, inflammation, and muscle regeneration. peptidesciences.comgenemedics.com Future studies on 1,6-naphthyridinones should similarly explore their broader physiological impacts beyond the primary target, which could reveal new therapeutic indications.

Development of High-Throughput Screening and Analytical Platforms for Naphthyridinone Research

To efficiently sift through the vast chemical space of possible 1,6-naphthyridinone derivatives, advanced screening and analytical technologies are indispensable. High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands of compounds, but its effectiveness depends on the quality of the assays and the diversity of the compound libraries. nih.govnih.gov

Key future developments include:

Target-Specific HTS Assays: Creating robust and miniaturized biochemical and cell-based assays specifically designed for targets of interest for the naphthyridinone class (e.g., AXL, MET, FGFR4). nih.govresearchgate.netresearchgate.net These assays must be reproducible and suitable for automation in 384-well or 1536-well plate formats. nih.gov

Advanced Automation and Robotics: Leveraging state-of-the-art robotic platforms for liquid handling, compound management, and data acquisition. youtube.com Technologies like acoustic dispensing can transfer nanoliter volumes of compounds, reducing the amount of compound needed and eliminating cross-contamination. youtube.com

High-Content Imaging (HCI): Using automated microscopy and HCI platforms to screen for phenotypic changes in cells. This allows for the simultaneous measurement of multiple cellular parameters (e.g., cell proliferation, apoptosis, protein localization), providing richer data than single-endpoint assays. youtube.com

Integrated Data Analysis Pipelines: Building sophisticated data analysis workflows to manage and interpret the massive datasets generated by HTS. This involves automated hit identification, dose-response curve fitting, and flagging of potential assay artifacts to ensure data quality. nih.govyoutube.com

Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Chemistry and Biology Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating timelines and improving the quality of candidate compounds. nih.govnih.gov For the 1,6-naphthyridinone scaffold, these computational tools offer numerous opportunities.

Future integration of AI/ML will focus on:

Predictive Modeling (QSAR): Developing and training ML models on existing SAR data to create robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity and physicochemical properties of new, untested naphthyridinone derivatives, allowing researchers to prioritize which compounds to synthesize. mdpi.com

De Novo Drug Design: Using generative AI models to design entirely new 1,6-naphthyridinone structures that are optimized for specific properties, such as high target affinity, selectivity, and favorable ADME profiles.

Analysis of HTS and 'Omics' Data: Applying ML algorithms to identify subtle patterns and correlations in large datasets from HTS and 'omics' experiments. youtube.com This can help in identifying promising hit compounds, elucidating mechanisms of action, and discovering predictive biomarkers. youtube.com

Drug Repurposing: Employing AI to screen existing databases of compounds, including known 1,6-naphthyridinone derivatives, to identify potential new therapeutic uses for diseases beyond their original intended application. mdpi.com This can significantly shorten the development timeline for new treatments.

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves functionalization of the 1,6-naphthyridinone core. Key methods include:

- Nitration : Fuming HNO₃ under reflux can introduce nitro groups at specific positions (e.g., 3-nitro derivatives), with yields influenced by temperature and reaction time (e.g., 71% yield at 75 minutes under reflux) .

- Curtius Reaction : Starting from carbohydrazide precursors, sequential treatment with HCl, NaNO₂, and controlled heating (20–95°C) enables amino group introduction (50% yield) .

- Grignard Reagents : Alkylation or arylation via Grignard intermediates (e.g., 4-fluorobenzylmagnesium chloride) can modify substituents, requiring optimization of stoichiometry and reaction time .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃, reflux, 75 min | 71% | |

| Curtius Reaction | HCl, NaNO₂, 20–95°C, 5 h | 50% | |

| Grignard Functionalization | 4-Fluorobenzylmagnesium chloride, RT | Varies |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methyl groups at position 5 show distinct singlet peaks in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₇ClN₂O for structural analogs) .

- Chromatography : HPLC with UV detection ensures purity, especially after column chromatography using polar/non-polar solvent gradients .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the 1,6-naphthyridinone scaffold?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to specific positions. For example, nitration at position 3 is favored under oleum conditions .

- Temperature Control : Higher temperatures (95°C) promote ring closure in Curtius reactions, ensuring amino group placement at position 3 .

- Protecting Groups : Ethyl groups at position 1 stabilize the lactam structure, preventing undesired side reactions during alkylation .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for derivatives?

Methodological Answer:

- Replicate Conditions : Reproduce experiments using identical reagents (e.g., fuming HNO₃ purity) and equipment (e.g., reflux apparatus) to isolate variables .

- Cross-Validation : Use complementary techniques (e.g., XRD for crystallinity, FTIR for functional groups) to confirm structural assignments .

- Data Triangulation : Compare results with computational models (e.g., DFT for electronic effects) to resolve discrepancies in substituent reactivity .

Q. What strategies optimize the Hofmann/Curtius rearrangement for amino group introduction in naphthyridinones?

Methodological Answer:

- Stepwise Temperature Ramping : Gradual heating (5°C → 95°C) minimizes side reactions during diazotization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, improving rearrangement efficiency .

- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) can accelerate rearrangements but require inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.